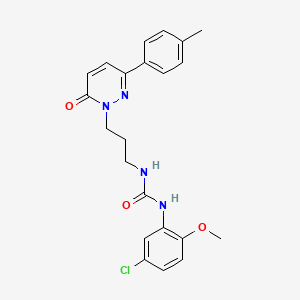
1-(5-chloro-2-methoxyphenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-chloro-2-methoxyphenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea is a useful research compound. Its molecular formula is C22H23ClN4O3 and its molecular weight is 426.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(5-chloro-2-methoxyphenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea is a novel chemical entity with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a chloro-substituted methoxyphenyl group, a pyridazinone moiety, and a urea linkage which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar pyrazole derivatives. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | References |
|---|---|---|---|
| Compound A | A549 (Lung) | 26 | |
| Compound B | MCF-7 (Breast) | 0.46 | |
| Compound C | HCT116 (Colon) | 0.39 |
While specific data for the compound is limited, its structural analogs have shown promising results in inhibiting cancer cell proliferation.
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is supported by studies on related pyrazole derivatives which have been shown to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway:
The structural features of This compound suggest it may exhibit similar anti-inflammatory effects.
Antimicrobial Activity
Research into related compounds has also indicated antimicrobial properties. For example, derivatives of the pyrazole class have been evaluated for their antibacterial efficacy against various pathogens:
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 32 μg/mL |
| Compound E | S. aureus | 16 μg/mL |
While specific data for the target compound remains to be fully elucidated, its structural analogs suggest a potential for antimicrobial activity as well.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in tumor growth and inflammation.
- Cell Cycle Arrest : Some derivatives induce apoptosis in cancer cells by disrupting their cell cycle.
- Interaction with Cellular Signaling Pathways : Potential modulation of signaling pathways involved in inflammation and cancer progression.
Case Studies and Research Findings
A study conducted by Wei et al. reported that structurally related pyrazole derivatives exhibited significant anticancer activity, with one compound demonstrating an IC50 value of 26 µM against A549 lung cancer cells . This suggests that This compound might possess similar or enhanced efficacy due to its unique structural features.
Another investigation into the anti-inflammatory properties of related compounds found that they effectively inhibited COX enzymes, leading to reduced inflammation markers in vivo . This reinforces the hypothesis that our target compound could be beneficial in treating inflammatory conditions.
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3/c1-15-4-6-16(7-5-15)18-9-11-21(28)27(26-18)13-3-12-24-22(29)25-19-14-17(23)8-10-20(19)30-2/h4-11,14H,3,12-13H2,1-2H3,(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZSFIVMWJLAJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














